molecular formula C14H11BrO3 B13923362 4-(Benzyloxy)-2-bromobenzoic acid

4-(Benzyloxy)-2-bromobenzoic acid

Cat. No.: B13923362
M. Wt: 307.14 g/mol
InChI Key: BZZVTQSECWMIGG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromobenzoic acid is a brominated aromatic carboxylic acid derivative featuring a benzyloxy group at the 4-position and a bromine atom at the 2-position of the benzene ring.

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

2-bromo-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H11BrO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

BZZVTQSECWMIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the benzyloxy group (–OCH2Ph) at the para position relative to the carboxylic acid.
  • Selective bromination at the ortho position to the carboxyl group.

This can be achieved either by starting from 2-bromobenzoic acid and performing a benzyloxy substitution or by brominating a 4-(benzyloxy)benzoic acid derivative.

Preparation via Bromination of 4-Benzyloxybenzoic Acid

One common route involves the bromination of 4-(benzyloxy)benzoic acid:

  • Starting material: 4-(Benzyloxy)benzoic acid.
  • Reagent: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
  • Conditions: Controlled temperature (often 0–5°C) to ensure selective monobromination at the 2-position.
  • Outcome: Formation of this compound with moderate to high selectivity.

This method leverages the activating effect of the benzyloxy group directing bromination ortho to the carboxyl group.

Preparation via O-Benzylation of 2-Bromobenzoic Acid

Alternatively, this compound can be synthesized by O-benzylation of 2-bromobenzoic acid:

  • Starting material: 2-Bromobenzoic acid.
  • Reagents: Benzyl bromide or benzyl chloride as the benzylating agent, with a base such as potassium carbonate or sodium hydride.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.
  • Conditions: Heating under reflux or at elevated temperature for several hours.
  • Outcome: Formation of this compound via nucleophilic substitution of the phenolic hydroxyl group.

This method requires careful control to avoid over-alkylation or side reactions.

Data Tables and Reaction Outcomes

Representative Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Bromination Bromine in acetic acid, 0–5°C, 2–4 hours 70–85 Selective ortho bromination
2 O-Benzylation Benzyl bromide, K2CO3, DMF, reflux 4–6 hours 80–95 Requires base, controlled temperature
3 Two-stage synthesis Bromination of 4-benzyloxypropiophenone + amine reaction 22–47 From patent EP2118058B9; purification challenges noted

Purification and Isolation

  • Filtration of precipitated intermediates after reaction.
  • Recrystallization from ethanol or toluene-ethanol mixtures.
  • Washing with ethanol or ethyl acetate to remove impurities.
  • Drying under vacuum to obtain pure this compound.

The purification steps are critical as noted in patent literature, where purification significantly affects the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

    Substitution: Formation of substituted benzoic acids or benzyl derivatives.

    Oxidation: Formation of benzoate esters.

    Reduction: Formation of benzyl alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. The table below summarizes critical parameters:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Benzyloxy)-2-bromobenzoic acid* -Br (2), -Benzyloxy (4) C₁₄H₁₁BrO₃ ~307.23 (calculated) Expected lower solubility vs. F analogs; potential enzyme modulation
4-(Benzyloxy)-2-fluorobenzoic acid -F (2), -Benzyloxy (4) C₁₄H₁₁FO₃ 246.23 Higher electronegativity; improved metabolic stability
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid -NO₂ (2), -Benzyloxy (4), -OCH₃ (5) C₁₅H₁₃NO₆ 303.27 Electron-withdrawing nitro group increases acidity; used in organic synthesis
4-(Bromomethyl)-2-ethoxybenzoic acid -BrCH₂ (4), -OCH₂CH₃ (2) C₁₀H₁₁BrO₃ 259.10 Bromine on methyl side chain; esterification potential
2-Bromo-4-methylbenzoic acid -Br (2), -CH₃ (4) C₈H₇BrO₂ 215.05 Solid (mp ~255°C); low aquatic toxicity

*Calculated molecular weight based on fluorinated analog ().

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine increase molecular weight and lipophilicity, reducing aqueous solubility .
  • Acidity: Electron-withdrawing groups (e.g., -NO₂ in ) lower pKa, enhancing acidity. Bromine’s moderate electron-withdrawing effect may slightly increase acidity compared to methyl or methoxy substituents .
  • Synthetic Utility : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki) makes this compound a candidate for pharmaceutical intermediates, similar to boronic acid derivatives in and .

Reactivity and Stability

  • Bromine Reactivity : The 2-bromo substituent is susceptible to nucleophilic substitution (e.g., with amines or thiols) or metal-catalyzed coupling (e.g., with boronic acids), as seen in and .
  • Benzyloxy Stability: The benzyloxy group is stable under basic conditions but cleavable via hydrogenolysis, enabling selective deprotection in multi-step syntheses (e.g., ’s use of benzyloxy intermediates) .
  • Thermal Stability : Bromobenzoic acids generally exhibit high thermal stability (e.g., 4-bromobenzoic acid melts at 255°C ).

Biological Activity

4-(Benzyloxy)-2-bromobenzoic acid is an organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on its interactions with biological targets and its therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoic acid framework. Its molecular formula is C14H11BrO3C_{14}H_{11}BrO_3, and it has a molecular weight of approximately 313.14 g/mol. The structural characteristics contribute to its lipophilicity, which enhances bioavailability and facilitates interaction with biological membranes.

Antimicrobial and Anti-inflammatory Properties

Compounds structurally related to this compound are known for their antimicrobial and anti-inflammatory activities. For instance, derivatives of benzoic acid often exhibit significant biological properties, including the inhibition of inflammatory pathways and microbial growth. The benzyloxycarbonyl moiety may enhance these effects by improving the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in the body. The compound undergoes chemical reactions such as free radical bromination and nucleophilic substitution, influencing biochemical pathways involved in inflammation and cell proliferation.

Case Studies

  • Antimycobacterial Activity :
    A study evaluated N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which include structural features similar to this compound. These compounds were assessed for their ability to inhibit Mycobacterium tuberculosis growth, revealing promising results that warrant further investigation into their therapeutic potential .
  • Kinase Inhibition :
    Another research highlighted the development of phenylamino benzoic acid derivatives as selective MEK kinase inhibitors. These compounds demonstrated efficacy in treating proliferative diseases such as cancer, suggesting that similar derivatives, including this compound, may exhibit comparable inhibitory effects .

Data Table: Comparison of Related Compounds

Compound NameCAS NumberSimilarity FactorUnique Features
4-Amino-3-bromobenzoic acid6311-37-10.96Contains only amino and bromo groups without carbonyl
4-Amino-3,5-dibromobenzoic acid4123-72-20.95Two bromine substituents affecting reactivity
2-Amino-4-bromo-6-methylbenzoic acid1191076-36-40.88Methyl substitution alters physical properties
This compound N/A N/A Unique combination of bromine atom, amino group, and benzyloxycarbonyl moiety

Pharmacokinetics

The pharmacokinetic profile of benzylic compounds suggests good bioavailability due to their lipophilic nature, allowing them to cross biological membranes effectively. Factors such as pH can influence the ionization state of the compound, impacting its absorption and distribution within the body.

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